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Compound of Interest

Compound Name:
2-Cyclopentylazepane

hydrochloride

CAS No.: 1177362-74-1

Cat. No.: B121511

Get Quote

Executive Summary
2-Cyclopentylazepane (C₁₁H₂₁N, MW 167.29) represents a critical structural motif in medicinal

chemistry, often serving as a lipophilic bioisostere for piperidine or pyrrolidine scaffolds in

GPCR ligands (e.g., 5-HT antagonists). Its mass spectrometric analysis is defined by the

competition between the stability of the seven-membered azepane ring and the lability of the

exocyclic cyclopentyl substituent.

This guide provides a technical comparison of the fragmentation patterns of 2-

cyclopentylazepane against its six-membered homolog, 2-cyclopentylpiperidine. We establish

that while both scaffolds undergo characteristic

-cleavage, the azepane derivative exhibits distinct ring-contraction pathways and unique
hydride transfer mechanisms that allow for unambiguous structural differentiation.
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To ensure reproducible fragmentation data, the following standardized protocols are

recommended. These methods are self-validating through the observation of specific

diagnostic ions.

Electron Impact (EI) Ionization
Energy: 70 eV (Standard hard ionization).

Source Temperature: 230°C.

Validation Criterion: The presence of the molecular ion (

) is often weak (<5%). The base peak must correspond to the exocyclic

-cleavage product.

Electrospray Ionization (ESI) & CID
Mode: Positive Ion (

).[1]

Solvent: MeOH:H₂O (50:50) with 0.1% Formic Acid.

Collision Induced Dissociation (CID): Stepped collision energy (10–40 eV).

Validation Criterion: Dominant

at m/z 168. Fragmentation onset should yield characteristic ring-opening product ions rather
than simple radical losses.

Detailed Fragmentation Mechanisms
The fragmentation of 2-cyclopentylazepane is governed by the radical site initiation at the

nitrogen atom.

Pathway A: Exocyclic -Cleavage (Dominant)
The most energetically favorable pathway is the homolytic cleavage of the C2–C(cyclopentyl)

bond. The lone pair on the nitrogen stabilizes the resulting carbocation, forming a cyclic
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immonium ion.

Mechanism: The radical electron on nitrogen induces cleavage of the adjacent C-C bond to

the cyclopentyl ring.

Diagnostic Ion:m/z 98 (Azepanium ion).

Differentiation: In the piperidine analog, this pathway yields m/z 84. The +14 Da shift is the

primary differentiator.

Pathway B: Endocyclic -Cleavage & Ring Contraction
Unlike six-membered rings, the seven-membered azepane ring possesses higher

conformational flexibility and ring strain, making endocyclic cleavage a competitive secondary

pathway.

Mechanism: Cleavage occurs at the C2–C3 bond of the azepane ring. This results in an

open-chain distonic ion.

Rearrangement: The open chain often undergoes hydrogen rearrangement (McLafferty-like)

followed by the loss of ethylene (C₂H₄) or propene (C₃H₆).

Result: Formation of pseudo-pyrrolidine ions (m/z 70 series).

Pathway C: Cyclopentyl Ring Fragmentation
High-energy collisions can induce fragmentation within the cyclopentyl substituent itself before

it cleaves from the azepane ring.

Losses: Series of

losses, typically

(28 Da) or

(42 Da) from the side chain.
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The following diagram illustrates the fragmentation tree for 2-Cyclopentylazepane under EI

conditions.
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Figure 1: Mechanistic fragmentation tree of 2-Cyclopentylazepane highlighting the diagnostic

m/z 98 base peak.

Comparative Performance Analysis
The following table contrasts 2-Cyclopentylazepane with its closest structural analogs. This

data is essential for identifying the correct scaffold in complex mixtures or impurity profiling.
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Feature
2-

Cyclopentylazepane

2-

Cyclopentylpiperidin

e

N-

Cyclopentylazepane

Molecular Weight 167.29 153.27 167.29

Base Peak (EI) m/z 98 (Azepanium) m/z 84 (Piperidinium)
m/z 166 (H-loss) or

m/z 98

Mechanism
Exocyclic

-cleavage

Exocyclic

-cleavage

Ring

-cleavage

Key Secondary Ion
m/z 70 (Ring

contraction)

m/z 56 (Ring

contraction)

m/z 138 (Loss of

C₂H₅)

Diagnostic Ratio High m/z 98 intensity High m/z 84 intensity
Strong M+•, weaker

fragments

Critical Analysis of Alternatives
Vs. Piperidine: The shift of the base peak by 14 mass units (CH₂) is the definitive identifier. If

an unknown spectrum shows a base peak at m/z 84, the ring size is six, not seven.

Vs. N-substituted isomers: 1-Cyclopentylazepane (where the cyclopentyl is on the nitrogen)

fragments differently. It tends to lose hydrogen (M-1) or undergo ring cleavage at the

-carbons of the azepane ring itself, rather than losing the entire cyclopentyl group, because
the N-C(cyclopentyl) bond is not in the

position relative to the ring carbons in the same way.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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